5-Methyltetrahydropteroic acid
Overview
Description
5-Methyltetrahydropteroic acid is a chemical compound with the molecular formula C15H18N6O3. It is a derivative of tetrahydrofolic acid and plays a crucial role in various biochemical processes, particularly in the metabolism of folates. This compound is significant in the field of medicinal chemistry due to its involvement in the synthesis of nucleotides and amino acids.
Mechanism of Action
Target of Action
5-Methyltetrahydropteroic acid, also known as 5-methyltetrahydrofolic acid, primarily targets the enzyme methylenetetrahydrofolate reductase . This enzyme plays a crucial role in the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate . The compound is also used to recycle homocysteine back to methionine by 5-methyltetrahydrofolate-homocysteine methyltransferases, also known as methionine synthases .
Mode of Action
This compound acts as both a cofactor and substrate in the regeneration of methionine from homocysteine through the action of 5-methyltetrahydrofolate-homocysteine S-methyltransferase . It is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate .
Biochemical Pathways
The compound is involved in the folate metabolic pathway. It is generated from dietary folates and folic acid before being released into the circulation . Once inside cells, it undergoes metabolic conversions to polyglutamate forms for tissue retention . It plays a crucial role in folate metabolism, serving as a transport form for various intracellular metabolic processes .
Pharmacokinetics
This compound is absorbed in the proximal small intestine through the proton coupled folate transporter . It circulates either freely or loosely bound to plasma proteins . The primary transporter for this compound and other reduced folates in plasma is the reduced folate carrier-1 . Bioavailability studies have provided strong evidence that this compound is at least as effective as folic acid in improving folate status .
Result of Action
The action of this compound results in the recycling of homocysteine back to methionine . This process is crucial for DNA and RNA synthesis, as well as the synthesis of methionine from homocysteine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as L-5-Methyltetrahydropteroic acid is susceptible to thermal degradation . Therefore, it is necessary to assess its stability parameters to ensure that a supplement is efficacious and provides the desired dosage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyltetrahydropteroic acid typically involves the reduction of folic acid to tetrahydrofolic acid, followed by methylation. One common method includes mixing L-5-methyltetrahydrofolic acid with water and adding a 30% sodium hydroxide solution under nitrogen protection. The reaction is carried out at temperatures between 80°C to 90°C for 8 to 10 hours .
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the reduction of folic acid, followed by methylation and diastereoselective crystallization in water to obtain the calcium salt form of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Methyltetrahydropteroic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxidized form.
Reduction: The compound can be reduced back to its tetrahydro form.
Substitution: Various substituents can be introduced into the molecule under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used in further biochemical applications .
Scientific Research Applications
5-Methyltetrahydropteroic acid has numerous applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is involved in studies related to folate metabolism and its role in cellular processes.
Medicine: It is used in the development of drugs targeting folate pathways, particularly in cancer treatment and prenatal supplements.
Industry: The compound is utilized in the production of fortified foods and dietary supplements.
Comparison with Similar Compounds
Folic Acid: The fully oxidized form of vitamin B9, commonly used in supplements and fortified foods.
Tetrahydrofolic Acid: The reduced form of folic acid, involved in various metabolic pathways.
Calcium L-5-Methyltetrahydrofolate: A calcium salt derivative of 5-Methyltetrahydropteroic acid, used in dietary supplements.
Uniqueness: this compound is unique due to its specific role in methylation reactions and its higher bioavailability compared to folic acid. Its ability to bypass certain metabolic steps makes it particularly useful for individuals with genetic mutations affecting folate metabolism .
Properties
IUPAC Name |
4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c1-21-10(6-17-9-4-2-8(3-5-9)14(23)24)7-18-12-11(21)13(22)20-15(16)19-12/h2-5,10,17H,6-7H2,1H3,(H,23,24)(H4,16,18,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWWMSJBVHBZEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4349-41-1 | |
Record name | 5-Methyltetrahydropteroic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004349411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-METHYLTETRAHYDROPTEROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NS5UUE84Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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